12-(4-Sulfophenyl)dodecanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H28O5S |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
12-(4-sulfophenyl)dodecanoic acid |
InChI |
InChI=1S/C18H28O5S/c19-18(20)11-9-7-5-3-1-2-4-6-8-10-16-12-14-17(15-13-16)24(21,22)23/h12-15H,1-11H2,(H,19,20)(H,21,22,23) |
InChI Key |
GITQZEZNMGYVCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCCCCCCC(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 12 4 Sulfophenyl Dodecanoic Acid and Analogues
Chemoenzymatic and Biocatalytic Approaches
The pursuit of greener and more selective chemical manufacturing has led to the development of chemoenzymatic and biocatalytic methods. nih.govmdpi.com These approaches leverage the specificity of enzymes to perform challenging chemical transformations, often under mild conditions. mdpi.com
Engineered Microbial Systems for ω-Functionalization of Fatty Acids
A key step in the synthesis of 12-(4-sulfophenyl)dodecanoic acid is the functionalization of the terminal (ω) carbon of a C12 fatty acid backbone. Engineered microbial systems, particularly those utilizing recombinant Escherichia coli, have emerged as powerful platforms for this purpose. nih.govnih.gov These systems are designed to express specific enzymes capable of introducing a hydroxyl group at the desired position.
A prominent enzyme class for this transformation is the cytochrome P450 monooxygenases (CYPs). nih.govsemanticscholar.org For instance, engineered E. coli cells producing the AlkBGT enzyme system from Pseudomonas putida GPo1 can effectively ω-functionalize fatty acid esters. asm.org Co-expression of the outer membrane protein AlkL can further enhance this process for substrates with a total length of C11 or longer by improving substrate uptake into the cell. asm.org
Researchers have also constructed fusion proteins to improve efficiency. One such example is a chimeric protein fusing a CYP153A monooxygenase from Marinobacter aquaeolei with the reductase domain of P450 BM3 from Bacillus megaterium. nih.govresearchgate.net This engineered system demonstrated high regioselectivity (>95%) for the terminal position of dodecanoic acid, yielding 1.2 g/L of ω-hydroxydodecanoic acid from a 10 g/L substrate concentration. nih.govresearchgate.net By implementing a two-phase system to mitigate substrate insolubility and product toxicity, and by co-expressing the AlkL transporter, the production of ω-hydroxydodecanoic acid was increased to 4 g/L. nih.govsemanticscholar.org
Further optimization of these whole-cell biocatalysis systems involves strategies like blocking the β-oxidation pathway of fatty acids to prevent degradation of the substrate and product. frontiersin.org By deleting key enzymes in this pathway and overexpressing transporters like FadL, the yield of ω-hydroxy fatty acids can be significantly increased. frontiersin.org For example, an engineered E. coli strain was able to produce 249.03 mg/L of ω-hydroxydodecanoic acid with a molar yield of 0.56 mol/mol. frontiersin.org
Table 1: Performance of Engineered Microbial Systems for ω-Hydroxylation of Dodecanoic Acid (C12-FA)
| Microbial System | Key Enzymes | Substrate | Product Titer | Regioselectivity | Reference |
|---|---|---|---|---|---|
| E. coli | CYP153A-CPR Fusion | Dodecanoic Acid | 1.2 g/L | >95% | nih.govresearchgate.net |
| E. coli | CYP153A-CPR Fusion, AlkL | Dodecanoic Acid Methyl Ester | 4.0 g/L | >98% | nih.govsemanticscholar.org |
| E. coli | AlkBGT, FadL | Dodecanoic Acid | 249.03 mg/L | Not Reported | frontiersin.org |
Multienzyme Cascade Systems in Fatty Acid Derivatization
For the synthesis of ω-functionalized fatty acids, a cascade can be designed to first hydroxylate the terminal carbon and then further modify the resulting hydroxyl group. For instance, a multi-enzyme system was developed in E. coli to convert dodecanoic acid to ω-aminododecanoic acid, a precursor for Nylon 12. researchgate.net This cascade involved an artificial self-sufficient P450 monooxygenase, an alcohol dehydrogenase, and an ω-transaminase. researchgate.net
The development of such cascades often requires careful consideration of cofactor regeneration. sciepublish.com Many enzymatic steps, particularly oxidations and reductions, depend on expensive cofactors like NAD(P)H or ATP. Integrating cofactor regeneration systems is crucial for the economic viability of these processes. sciepublish.com Furthermore, protein engineering can be applied to enhance the stability and catalytic performance of the enzymes within the cascade. sciepublish.com
One-pot tandem cascades have also been developed for the amination of fatty acids, using a carboxylic acid reductase (CAR) and a transaminase (ω-TA) to convert fatty acids with chain lengths from C6 to C18 into fatty amines with high conversions. manchester.ac.uk
Regioselective Hydroxylation and Subsequent Transformations
The cornerstone of the biocatalytic approach is the highly regioselective hydroxylation of the dodecanoic acid backbone. researchgate.net Cytochrome P450 monooxygenases are particularly adept at this, targeting the unactivated terminal C-H bond with remarkable precision. nih.govacs.org The CYP153A family of enzymes, for example, shows a strong preference for the ω-position of medium-chain fatty acids. nih.govsemanticscholar.org This high selectivity avoids the formation of unwanted isomers and simplifies downstream processing.
Once the ω-hydroxydodecanoic acid intermediate is formed, subsequent chemical transformations are required to complete the synthesis of this compound. This typically involves two main steps:
Aryl Group Introduction: The terminal hydroxyl group is first converted into a better leaving group, such as a tosylate or a halide. This allows for a nucleophilic substitution reaction with a suitable phenyl-containing nucleophile, or a cross-coupling reaction like a Suzuki or Kumada coupling with a phenylboronic acid or Grignard reagent, respectively, to form 12-phenyldodecanoic acid.
Sulfonation: The final step is the sulfonation of the aromatic ring, which is discussed in more detail in section 2.2.2.
This chemoenzymatic strategy combines the best of both worlds: the high selectivity and mild conditions of biocatalysis for the initial hydroxylation, followed by the versatility of traditional organic chemistry to complete the synthesis. nih.gov
Chemical Synthesis Pathways and Strategies
While biocatalytic methods are promising, traditional chemical synthesis remains a robust and versatile approach for producing this compound and its analogues.
Directed Functionalization of the Dodecanoic Acid Backbone
The chemical synthesis of this compound requires the introduction of a phenyl group at the terminal position of the dodecanoic acid chain. This can be achieved through several synthetic routes starting from dodecanedioic acid or other C12 precursors.
A common strategy involves the selective reduction of one of the carboxylic acid groups of dodecanedioic acid to an alcohol, yielding 12-hydroxydodecanoic acid. This can be accomplished using chemoselective reducing agents. The resulting hydroxyl group is then converted to a leaving group (e.g., bromide or tosylate). This allows for a subsequent nucleophilic substitution reaction with a phenyl nucleophile, such as that generated from a Grignard reagent (phenylmagnesium bromide) or an organocuprate, to form the C-C bond and yield 12-phenyldodecanoic acid.
Alternatively, a cross-coupling reaction can be employed. Starting from 12-bromododecanoic acid, a palladium-catalyzed Suzuki coupling with phenylboronic acid or a Kumada coupling with phenylmagnesium bromide provides a direct route to 12-phenyldodecanoic acid. These methods are highly efficient for forming carbon-carbon bonds. acs.org
Another approach starts with vernolic acid, a naturally occurring epoxidized fatty acid. google.com Hydrogenation of vernolic acid yields 12,13-epoxystearic acid. Oxidative cleavage of this epoxide can produce 12-oxododecanoic acid, which can then be further manipulated. google.com
Aromatic Sulfonation Chemistry in Compound Elaboration
The final and critical step in the synthesis is the sulfonation of the 12-phenyldodecanoic acid intermediate. This is a classic electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is attached to the phenyl ring. saskoer.ca
The most common sulfonating agent is fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. masterorganicchemistry.comlibretexts.org The reaction mechanism involves the attack of the electron-rich aromatic ring on the highly electrophilic sulfur trioxide. saskoer.ca
The position of sulfonation on the phenyl ring is directed by the long alkyl chain substituent. As an alkyl group, it is an ortho-, para-director. Due to steric hindrance from the long dodecanoic acid chain, the sulfonation reaction will predominantly occur at the para-position (position 4) of the phenyl ring, leading to the desired product, this compound. google.com
The reaction is typically carried out by heating 12-phenyldodecanoic acid with fuming sulfuric acid. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to prevent side reactions like polysulfonation or charring. The reversibility of the sulfonation reaction can also be utilized; using dilute aqueous acid and heat can reverse the process, which can be useful for purification or directing other substitutions. libretexts.org
Table 2: Key Chemical Reactions in the Synthesis of this compound
| Reaction Step | Reactants | Product | Key Features |
|---|---|---|---|
| C-C Bond Formation | 12-Bromododecanoic acid, Phenylboronic acid, Pd catalyst | 12-Phenyldodecanoic acid | Suzuki coupling provides efficient C-C bond formation. |
Coupling Strategies for Phenyl-Alkyl Linkage Formation
The creation of the phenyl-alkyl bond is a pivotal step in the synthesis of this compound and its related analogs. This process typically involves the reaction of an aromatic component with a long-chain alkyl group. A variety of coupling methods have been developed, each with distinct benefits and drawbacks.
A frequently utilized method is the Friedel-Crafts acylation . iitk.ac.insigmaaldrich.comnumberanalytics.com This reaction introduces an acyl group into an aromatic ring using an acyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). iitk.ac.innumberanalytics.com The reaction proceeds through electrophilic aromatic substitution to form a monoacylated product, which is a key intermediate. sigmaaldrich.comstudymind.co.uk The resulting ketone can then be reduced to form the final phenyl-alkyl linkage. While this method is versatile, it can be limited by the potential for carbocation rearrangement and the tendency for over-alkylation, leading to undesired byproducts. mt.com
Palladium-catalyzed cross-coupling reactions offer a more controlled and versatile approach. The Suzuki-Miyaura coupling reaction , for which a Nobel Prize was awarded in 2010, is a prominent example. iitk.ac.intamu.edu This reaction involves the coupling of an organoborane (like an aryl boronic acid) with an organic halide in the presence of a palladium catalyst. iitk.ac.insandiego.edu The Suzuki reaction is highly valued for its efficiency in forming carbon-carbon bonds, its tolerance of a wide range of functional groups, and its ability to be carried out in aqueous conditions. sandiego.edu This method is widely used in the synthesis of pharmaceuticals and fine chemicals. tamu.edu
Another effective palladium-catalyzed method is the Negishi coupling , which utilizes an organozinc reagent. Other strategies include the Heck reaction , which involves the coupling of an unsaturated halide with an alkene, and Sonogashira coupling , for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
The following table provides a comparative overview of these key coupling strategies.
| Coupling Strategy | Reactants | Catalyst/Reagent | Key Advantages | Potential Limitations |
| Friedel-Crafts Acylation/Reduction | Arene, Acyl Halide | Lewis Acid (e.g., AlCl₃), Reducing Agent | Utilizes readily available starting materials. iitk.ac.in | Can have harsh reaction conditions and potential for rearrangements. mt.com |
| Suzuki-Miyaura Coupling | Aryl Halide, Aryl Boronic Acid | Palladium Catalyst, Base | High tolerance for various functional groups and can be performed in aqueous solutions. sandiego.edu | The stability and availability of boronic acids can be a factor. |
| Negishi Coupling | Aryl Halide, Organozinc Reagent | Palladium or Nickel Catalyst | Offers high reactivity and selectivity. | Organozinc reagents are sensitive to moisture and air. |
| Heck Reaction | Aryl Halide, Alkene | Palladium Catalyst, Base | Good functional group tolerance. | Control of regioselectivity can be challenging. |
| Sonogashira Coupling | Aryl Halide, Terminal Alkyne | Palladium Catalyst, Copper Co-catalyst, Base | Reliable method for forming C(sp²)-C(sp) bonds. | Requires the absence of oxygen to prevent alkyne homocoupling. |
Green Chemistry Principles in Synthetic Design
The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally responsible chemical processes. nih.gov These principles provide a framework for creating safer, more efficient, and less wasteful synthetic routes. acs.orgrsc.org
A primary goal of green chemistry is waste prevention . acs.org This can be achieved by designing syntheses with high atom economy , a concept developed by Barry Trost that maximizes the incorporation of all reactant atoms into the final product. acs.org Catalytic reactions, such as the Suzuki coupling, are inherently more atom-economical than stoichiometric reactions like Friedel-Crafts acylation, which generate more waste. acs.orgmdpi.com
The use of safer solvents is another key principle. nih.gov Many traditional organic syntheses rely on volatile organic compounds (VOCs), which can be harmful to the environment and human health. Green chemistry encourages the use of alternatives like water, supercritical fluids, or ionic liquids. nih.govresearchgate.net For instance, conducting coupling reactions in water can significantly reduce the environmental footprint. scilit.com
Employing catalysis is fundamental to green chemistry. acs.org Catalytic reagents are used in small amounts and can be recycled, unlike stoichiometric reagents which are consumed in the reaction and generate waste. acs.org The development of efficient catalysts for reactions like Friedel-Crafts acylation and Suzuki coupling is an active area of research.
The following table outlines the application of several green chemistry principles in the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Example |
| Prevention | Designing synthetic routes to minimize waste. acs.org | Utilizing catalytic reactions over stoichiometric ones. acs.org |
| Atom Economy | Maximizing the incorporation of starting materials into the final product. acs.org | Palladium-catalyzed cross-coupling reactions that proceed with high yield. mdpi.com |
| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. nih.gov | Avoiding the use of highly toxic solvents and reagents. rsc.org |
| Safer Solvents and Auxiliaries | Minimizing or replacing auxiliary substances. nih.gov | Replacing volatile organic solvents with water or other green alternatives. researchgate.netscilit.com |
| Catalysis | Using catalytic reagents over stoichiometric ones. acs.org | Employing recyclable palladium catalysts in coupling reactions. tamu.edu |
| Design for Degradation | Designing chemical products that break down into innocuous substances after use. rsc.org | Incorporating biodegradable functional groups like long alkyl chains and carboxylic acids. rsc.org |
By adhering to these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Reaction Mechanisms and Chemical Transformations of 12 4 Sulfophenyl Dodecanoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a primary site for chemical modification in 12-(4-sulfophenyl)dodecanoic acid. The carboxyl group consists of a hydroxyl group bonded to a carbonyl group, and the interaction between these two imparts distinct reactivity. altervista.org Common transformations involve nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. altervista.orgwikipedia.org
Key reactions involving the carboxylic acid moiety include:
Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to its corresponding ester. This reversible reaction, often called Fischer esterification, can be driven to completion by removing the water formed during the reaction. altervista.org
Conversion to Acyl Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can replace the hydroxyl group with a halide, typically chlorine, to form an acyl chloride. altervista.orgwikipedia.org Acyl chlorides are highly reactive intermediates, useful for synthesizing esters, amides, and other carboxylic acid derivatives.
Amide Formation: While direct reaction with an amine primarily results in an acid-base reaction to form an ammonium (B1175870) carboxylate salt, heating this salt above 100°C can drive off water to form the corresponding amide. wikipedia.org This is a common industrial method for amide synthesis. wikipedia.org
Reduction: The carboxylic acid group can be reduced to a primary alcohol (12-(4-sulfophenyl)dodecan-1-ol). This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under specific conditions. wikipedia.org
Decarboxylation: Although generally requiring harsh conditions for simple alkanoic acids, decarboxylation can be facilitated by specific functional groups or enzymatic pathways. In the context of peroxygenase-catalyzed reactions, for example, enzymatic processes can lead to the cleavage of C-C bonds and eventual loss of the carboxyl group as CO₂. sdu.edu.cn
Table 1: Summary of Typical Reactions at the Carboxylic Acid Moiety
| Reaction Type | Reagents | Product Functional Group |
| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') |
| Acyl Halide Formation | Thionyl Chloride (SOCl₂) or PCl₅ | Acyl Chloride (-COCl) |
| Amide Formation | Amine (R'-NH₂), Heat | Amide (-CONHR') |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) or H₂/Catalyst | Primary Alcohol (-CH₂OH) |
Chemical Transformations of the Sulfophenyl Group
The sulfophenyl group (-C₆H₄SO₃H) is characteristic of linear alkylbenzene sulfonate (LAS) surfactants. The sulfonic acid group is a strong acid and is typically present as its salt (sulfonate, -SO₃⁻) in neutral aqueous solutions. essentialchemicalindustry.org Its transformations are primarily studied in the context of surfactant degradation and catalyst modification.
Desulfonation: This is a key step in the complete biodegradation of LAS-type molecules. researchgate.net It involves the cleavage of the carbon-sulfur bond, releasing the sulfonate group. Microbial degradation pathways often initiate oxidation on the alkyl chain, but the ultimate mineralization of the molecule requires the breakdown of the aromatic ring, which is often preceded or followed by desulfonation. In some bacterial strains, desulfonation occurs after the alkyl chain has been significantly shortened. researchgate.net
Substitution Reactions on the Aromatic Ring: The sulfonate group is a strongly deactivating, meta-directing group for electrophilic aromatic substitution. However, under forcing conditions, further substitution on the benzene (B151609) ring is possible. Conversely, the sulfonate group can be a target for nucleophilic aromatic substitution, although this is less common.
Catalyst Modification: The sulfophenyl group is intentionally incorporated into molecules to confer specific properties, such as water solubility in catalysts. For example, sulfonated phosphine (B1218219) ligands are used in aqueous-phase catalysis. mdpi.com The sulfonate group can also be anchored to solid supports, like silica (B1680970), to create solid acid catalysts with high activity in various transformations such as esterification and alkylation. researchgate.net
Degradation Pathways and Intermediates under Controlled Conditions
As a member of the LAS family, this compound is expected to undergo biodegradation in a manner similar to other LAS congeners. The primary mechanism involves microbial oxidation of the alkyl chain. researchgate.netresearchgate.net
The established degradation pathway proceeds as follows:
ω-Oxidation: The degradation typically initiates at the terminal methyl group of the alkyl chain, opposite the phenyl ring. This is known as ω-oxidation. researchgate.net
β-Oxidation: Following the initial oxidation, the alkyl chain is sequentially shortened by two-carbon units through a β-oxidation pathway. researchgate.netresearchgate.net
This process leads to the formation of a series of short-chain intermediates known as sulfophenyl carboxylic acids (SPCs) . researchgate.net For this compound, the initial degradation product would already be a sulfophenyl dicarboxylic acid. Further degradation of related LAS compounds results in a variety of SPCs. For example, the degradation of 2-(4-sulfophenyl)decane yields 3-(4-sulfophenyl)butyrate as a major intermediate. researchgate.net The complete mineralization of these SPCs is then carried out by other bacteria in the microbial community. researchgate.net
Under controlled enzymatic conditions, such as with fungal peroxygenases, the oxidation of long-chain alkanes can yield a variety of products. csic.es Reactions with dodecane, for instance, produce 1-dodecanol, dodecanoic acid, and 1,12-dodecanedioic acid. csic.es This suggests that this compound could be a product of the terminal oxidation of dodecylbenzene (B1670861) sulfonate and could itself be further oxidized.
Table 2: Potential Intermediates in the Biodegradation of LAS-type Surfactants
| Initial Compound Type | Degradation Pathway | Key Intermediates |
| Linear Alkylbenzene Sulfonate | ω-oxidation followed by β-oxidation | Sulfophenyl Carboxylic Acids (SPCs) |
| 2-(4-sulfophenyl)decane | Microbial Consortium | 3-(4-sulfophenyl)butyrate |
| Dodecane | Fungal Peroxygenase (MroUPO) | 1-Dodecanol, Dodecanoic acid, 1,12-Dodecanedioic acid |
Catalytic Aspects in Compound Transformations
The unique amphiphilic structure of this compound, combining a polar head (sulfophenyl and carboxyl groups) and a nonpolar tail (dodecyl chain), makes it and related compounds relevant in catalytic systems.
Surfactant-Mediated Catalysis: Surfactants can form micelles in aqueous solutions, creating microreactors that can enhance reaction rates and influence selectivity. Cationic surfactants, for example, have been shown to catalyze reactions like the synthesis of xanthenones in water. mdpi.com While an anionic surfactant itself, this compound could play a role in emulsion or micellar catalysis, facilitating reactions between water-soluble and oil-soluble reactants.
Solid Acid Catalysis: Materials functionalized with sulfophenyl (benzenesulfonic acid) groups are effective solid acid catalysts. researchgate.net These catalysts are prepared by anchoring molecules containing a sulfophenyl group onto mesoporous silica. They exhibit high activity for reactions like dimerization and rearrangement-aromatization, with selectivity influenced by the density and distribution of the acid sites. researchgate.net
Dual-Catalysis Systems: In modern synthetic chemistry, dual-catalysis systems that merge different activation modes, such as photoredox catalysis and transition-metal catalysis, are increasingly common. beilstein-journals.org While not specifically documented for this compound, its functional groups could be leveraged in such systems. For instance, the carboxylic acid could act as a directing group in C-H activation reactions, while the sulfonate provides phase-transfer properties.
Stereochemical Considerations in Reactions
Stereochemistry can play a crucial role in the transformation of this compound, particularly in enzyme-catalyzed reactions and interactions with chiral environments.
Enzymatic Reactions: The hydroxylation of fatty acids by CYP152 peroxygenases can exhibit high regio- and stereoselectivity. For example, the reaction of OleTJE with trans-2-dodecenoic acid produces (6S)-hydroxy-trans-2-dodecenoic acid as the major product. sdu.edu.cn Biodegradation of the alkyl chain of this compound could similarly involve the formation of chiral hydroxylated intermediates, with the specific stereoisomer determined by the enzyme's active site.
Degradation of Chiral Precursors: Commercial LAS surfactants are complex mixtures of isomers and congeners, including chiral compounds. The degradation of the (R,S)-4-sulfophenyldecane congener, for instance, produces (R,S)-3-(4-sulfophenyl)butyrate, indicating that the chirality at the benzylic position is retained during the initial stages of β-oxidation. researchgate.net If this compound were synthesized from a chiral precursor or if a chiral center were introduced during a transformation, the stereochemistry would be a critical factor in subsequent reactions.
Complex Formation: In catalytic hydrogenation, the stereochemistry of complexes formed during the reaction can be significant. core.ac.uk The interaction of the functional groups of this compound with a chiral catalyst surface could lead to stereoselective transformations.
Advanced Analytical and Spectroscopic Characterization Techniques
Chromatographic Separations for Purity and Isomer Analysis
Chromatography is essential for separating 12-(4-Sulfophenyl)dodecanoic acid from reaction byproducts or impurities and for analyzing its different isomers.
Gas chromatography separates volatile compounds, which are then detected and identified by mass spectrometry. Due to the low volatility of long-chain fatty acids and their polar functional groups, derivatization is often required prior to GC-MS analysis to improve peak shape and lower the boiling point. hplc.eu For a compound like this compound, this would typically involve esterification of the carboxylic acid group (e.g., to a methyl ester) and potentially the sulfonic acid group.
GC-MS analysis combines two powerful techniques: gas chromatography for separating components of a mixture and mass spectrometry for identifying each component. thepharmajournal.com The process involves injecting the sample into a GC system where it is vaporized and carried by a carrier gas (like helium) through a capillary column. thepharmajournal.comscholarsresearchlibrary.com The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. scholarsresearchlibrary.com
Table 4.1: Typical GC-MS Parameters for Fatty Acid Analysis
| Parameter | Typical Setting |
| Column | Fused silica (B1680970) capillary column (e.g., HP-5ms, ZB-WAX plus) rsc.orgresearchgate.net |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) scholarsresearchlibrary.com |
| Injection Mode | Split mode (e.g., split ratio 10:1) scholarsresearchlibrary.com |
| Injector Temp. | 250-260 °C thepharmajournal.comscholarsresearchlibrary.com |
| Oven Program | Temperature gradient, e.g., starting at 80°C and ramping up to 280-300°C thepharmajournal.com |
| MS Detector | Electron Impact (EI) ionization at 70 eV scholarsresearchlibrary.comrsc.org |
| Ion Source Temp. | 280 °C scholarsresearchlibrary.com |
Once separated compounds elute from the column, they enter the mass spectrometer, where they are fragmented and detected. The resulting mass spectrum serves as a molecular fingerprint for identification by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) library. scholarsresearchlibrary.com While specific GC-MS data for this compound is not prevalent, analysis of its non-sulfonated parent, dodecanoic acid (lauric acid), is common and shows characteristic retention times and fragmentation patterns that serve as a reference. researchgate.netscispace.comscispace.com
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of non-volatile or thermally unstable compounds like this compound. hplc.eu Unlike GC, HPLC does not typically require derivatization for this class of molecule. hplc.eu The technique is particularly valuable for separating geometric isomers. hplc.eu
In a typical reversed-phase HPLC setup, a polar mobile phase is used with a non-polar stationary phase (such as a C18 column). hplc.eunih.gov A gradient elution program, where the composition of the mobile phase is changed over time, is often employed to achieve effective separation of compounds with varying polarities. scispace.com Research has demonstrated the use of non-targeted analysis, which often employs liquid chromatography coupled with high-resolution mass spectrometry, to tentatively identify related compounds such as 4-sulfophenyl dodecanoic acids (4-SDoA) in environmental samples. researchgate.net
Table 4.2: Common HPLC Conditions for Fatty and Organic Acid Analysis
| Parameter | Typical Setting |
| Column | Reversed-phase (e.g., C18, ODS2) hplc.euscispace.com |
| Mobile Phase | A gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvent (e.g., acetonitrile, methanol) scispace.comresearchgate.net |
| Flow Rate | 1.0 mL/min scispace.com |
| Detection | UV detector (e.g., at 254 nm or 280 nm) or Mass Spectrometry (LC-MS) scispace.comresearchgate.net |
| Injection Volume | 20 µL scispace.com |
The ability of HPLC to handle complex mixtures makes it an indispensable tool for purity assessment and quantification of this compound in various matrices.
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy probes the molecular vibrations of a sample, providing detailed information about the functional groups present.
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the FTIR spectrum would exhibit a combination of characteristic peaks from its constituent parts.
Drawing parallels with dodecanoic acid and other related structures, the following absorptions would be expected researchgate.netresearchgate.netnist.gov:
C-H Stretching: Strong bands around 2918 and 2853 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the C-H bonds in the long dodecyl (C12) alkyl chain. researchgate.net
C=O Stretching: A sharp, intense band around 1700 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid. researchgate.net
O-H Stretching: A broad absorption band in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid group.
Phenyl Ring: C=C stretching vibrations within the aromatic ring would appear in the 1600-1450 cm⁻¹ region.
Sulfonate Group: Characteristic strong asymmetric and symmetric stretching bands for the S=O bonds of the sulfonate (SO₃) group would be expected in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively.
Table 4.3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
| Carboxylic Acid | O-H stretch (broad) | 3300 - 2500 | researchgate.net |
| Alkyl Chain | C-H stretch | 2918, 2853 | researchgate.net |
| Carboxylic Acid | C=O stretch | ~1700 | researchgate.net |
| Phenyl Ring | C=C stretch | 1600 - 1450 | |
| Sulfonate Group | S=O asymmetric stretch | 1260 - 1150 | |
| Sulfonate Group | S=O symmetric stretch | 1070 - 1030 | |
| Alkyl Chain | CH₂ bend | ~721 | researchgate.net |
This pattern of absorption bands provides confirmatory evidence for the presence of the key functional moieties of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise molecular structure by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Although specific NMR spectra for this compound were not available in the searched literature, a predicted spectrum can be described based on its structure.
¹H NMR: The spectrum would show distinct signals for the aromatic protons on the sulfophenyl ring, typically in the downfield region (δ 7.0-8.0 ppm). The long alkyl chain would produce a large, complex multiplet signal around δ 1.2-1.6 ppm. The methylene (B1212753) group adjacent to the carboxylic acid (α-CH₂) would appear as a triplet around δ 2.3 ppm, while the terminal methyl group (-CH₃) would be an upfield triplet around δ 0.9 ppm.
¹³C NMR: The carbonyl carbon of the carboxylic acid would have a characteristic signal around δ 170-180 ppm. The carbons of the phenyl ring would appear between δ 120-150 ppm. The carbons of the long alkyl chain would produce a series of signals in the δ 20-40 ppm range.
NMR studies on similar long-chain acids and related compounds confirm the utility of this method for detailed structural elucidation. rsc.orgnih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecular structure. The molecular formula for this compound is C₁₈H₂₈O₅S, with a corresponding molecular weight of approximately 356.5 g/mol . smolecule.com
In a mass spectrometer, the molecule would be ionized, often forming a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). This parent ion can then break apart into smaller, charged fragments. The fragmentation pattern is predictable and helps in structure confirmation.
Expected fragmentation for this compound would include libretexts.orgmiamioh.edu:
Alkyl Chain Cleavage: A series of peaks separated by 14 mass units (representing -CH₂- groups) resulting from the fragmentation of the dodecyl chain. libretexts.org
Carboxylic Acid Fragmentation: A peak corresponding to the loss of a water molecule (M-18) or the loss of the entire carboxyl group (M-45). libretexts.org
Sulfophenyl Moiety Cleavage: Fragmentation involving the sulfophenyl group, such as the loss of SO₃ (80 mass units).
Table 4.4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (approx.) | Description |
| [M+H]⁺ | 357.16 | Protonated molecular ion |
| [M-H₂O]⁺ | 339.15 | Loss of water from the carboxylic acid |
| [M-COOH]⁺ | 311.16 | Loss of the carboxyl group |
| [M-SO₃]⁺ | 276.20 | Loss of sulfur trioxide |
The detection of 4-sulfophenyl dodecanoic acids has been reported in non-targeted analyses, where the mass spectrometer response intensity is used for semi-quantification. researchgate.net Comparing the observed fragmentation pattern with these predicted pathways allows for confident identification of the compound. researchgate.netmassbank.eu
Dynamic Light Scattering (DLS) for Aggregate Formation
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension or solution. researchgate.net The method is particularly effective for characterizing particles ranging from one nanometer to several microns. researchgate.net The core principle of DLS is based on the Brownian motion of particles in a fluid; smaller particles move more rapidly, while larger particles move more slowly. nih.gov When a laser beam illuminates the particles, the scattered light intensity fluctuates over time due to this motion. nih.gov DLS analyzes these intensity fluctuations to calculate the hydrodynamic diameter (D(_h)) of the particles using the Stokes-Einstein equation. researchgate.netnih.gov
In the context of this compound, which possesses a surfactant-like amphiphilic structure with a hydrophilic sulfophenyl head group and a hydrophobic dodecanoic acid tail, DLS is an invaluable tool for investigating its aggregation behavior, such as micelle formation, in aqueous solutions. The size of the aggregates formed can significantly influence the material's properties and applications.
Research on similar sulfobetaine-based polydisulfides has utilized DLS to study aggregate formation as a function of external stimuli like temperature. For instance, studies have shown that large aggregate formation can be identified and quantified. In one case, a hydrodynamic diameter of 912 ± 22 nm was measured, which was attributed to inter- and intrapolymeric chain associations driven by electrostatic interactions between oppositely charged groups. researchgate.net DLS is highly sensitive to the presence of large aggregates, which can significantly impact the measurements and provide insights into the heterogeneity of the size distribution within a sample. researchgate.net The data derived from DLS, including the hydrodynamic diameter and the polydispersity index (PDI), offers a measure of the average aggregate size and the broadness of the size distribution. researchgate.net
Below is a table showing representative data from a DLS analysis of a related sulfobetaine (B10348) polymer, illustrating the type of information that can be obtained.
| Parameter | Value | Conditions |
| Hydrodynamic Diameter (D(_h)) | 912 ± 22 nm | 0.5 mg/mL in 30 vol% alcohol in water |
| Analysis Method | Cumulant Analysis | Temperature-varied |
| Observation | Large aggregate formation below the cloud point | Caused by electrostatic interactions |
This data is illustrative and based on findings for a related sulfobetaine-based polymer. researchgate.net
Electrochemical Analysis Techniques
Electrochemical analysis techniques are powerful methods for investigating the redox properties and concentration of electroactive species. For a compound like this compound, these techniques can provide valuable information about both the aromatic sulfophenyl group and the carboxylic acid functionality. Electrochemical methods offer a viable and sensitive alternative to other analytical techniques. researchgate.net
The sulfophenyl group can be electrochemically active, and its behavior can be studied using techniques like cyclic voltammetry. The dodecanoic acid portion of the molecule can undergo specific electrochemical reactions, most notably the Kolbe electrolysis. Kolbe electrolysis is an anodic oxidation process where a carboxylate is decarboxylated to form a radical, which then dimerizes. cetjournal.it In the case of the dodecanoic acid chain, this would lead to the formation of n-docosane. cetjournal.it
Studies on the Kolbe electrolysis of lauric acid (dodecanoic acid) have been performed to optimize the production of n-docosane. cetjournal.it These studies investigate the influence of key parameters such as electrode material, current intensity, and electrolysis duration on the product yield. cetjournal.it For example, research using platinum-coated copper electrodes has demonstrated the feasibility of this conversion, though challenges such as electrode durability were noted. cetjournal.it The electrochemical behavior of molecules containing a sulfophenyl group, such as Sunset Yellow, has also been investigated, often employing modified electrodes to enhance detection sensitivity. researchgate.net
The following table summarizes results from Kolbe electrolysis experiments on lauric acid, which serves as a model for the potential electrochemical behavior of the aliphatic chain in this compound.
| Electrode Material | Current Intensity | Electrolysis Time (hours) | Product Yield (n-docosane) |
| Au-coated Copper | 85 mA | 6 | 16% |
| Pt-coated Copper | Not specified | Not specified | 45% (optimized) |
This data is based on the Kolbe electrolysis of lauric acid. cetjournal.it
Surface Chemistry and Interfacial Phenomena of this compound
Information regarding the surface chemistry and interfacial phenomena of the specific chemical compound this compound is not available in the public domain based on the conducted comprehensive search. Therefore, it is not possible to provide a detailed, scientifically accurate article on its specific properties and behaviors as requested in the outline.
The field of surface chemistry is vast, with countless compounds exhibiting unique interfacial properties. While extensive research exists for broadly similar surfactant molecules, such as dodecanoic acid (lauric acid) and various sulfonated surfactants, the specific combination of a dodecanoic acid backbone with a terminal 4-sulfophenyl group does not appear to be a subject of published research accessible through standard scientific databases and search engines.
This lack of specific data prevents a factual discussion of its:
Adsorption Mechanisms at Interfaces: No information could be found on how this compound arranges itself at liquid-gas, liquid-liquid, or solid-liquid interfaces.
Impact on Surface and Interfacial Tension: There are no available measurements of its effectiveness in reducing the surface tension of water or the interfacial tension between immiscible liquids like oil and water.
Micelle Formation and Critical Micelle Concentration (CMC): Data on the concentration at which this compound would self-assemble into micelles in a solution, a key characteristic of surfactants, is absent from the available literature.
Role as a Surfactant in Emulsions and Dispersions: Without fundamental data on its surface activity, its performance as an emulsifying or dispersing agent cannot be described.
Interfacial Interactions with Solid Substrates and Nanomaterials: There is no research detailing how this compound interacts with various solid surfaces or nanomaterials.
It is possible that research on this specific compound exists in proprietary industrial reports, specialized patent literature not indexed by common search tools, or in academic research that has not yet been published or is not widely disseminated. However, based on the executed search, a comprehensive and scientifically accurate article adhering to the provided outline for this compound cannot be generated at this time.
Surface Chemistry and Interfacial Phenomena of 12 4 Sulfophenyl Dodecanoic Acid
Hydrophilic-Lipophilic Balance (HLB) Characterization
The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for surfactants, indicating the relative strength of the hydrophilic (water-attracting) and lipophilic (oil-attracting) portions of the molecule. This balance dictates the surfactant's behavior in oil and water systems, influencing its suitability for various applications such as emulsification, detergency, and wetting. For 12-(4-Sulfophenyl)dodecanoic acid, a theoretical HLB value can be determined using established methodologies, providing insight into its surface activity.
Research Findings
HLB = 7 + Σ(hydrophilic group numbers) + Σ(lipophilic group numbers)
To apply this method to this compound, the molecule is broken down into its constituent functional groups: a sulfonate group (-SO₃H), a phenyl group, a carboxylic acid group (-COOH), and a dodecyl chain composed of twelve methylene (B1212753) (-CH₂-) groups. Each of these groups has an assigned value in the Davies' group contribution table.
The calculation proceeds as follows:
Hydrophilic Group Contributions:
The sulfonate group (-SO₃H) is a strongly hydrophilic group.
The carboxylic acid group (-COOH) also contributes to the hydrophilic character of the molecule.
Lipophilic Group Contributions:
The dodecyl chain, consisting of 12 methylene (-CH₂-) groups, is the primary lipophilic portion of the molecule.
The phenyl group also contributes to the lipophilicity.
By summing the group numbers for the hydrophilic and lipophilic moieties and applying the Davies' formula, a theoretical HLB value can be estimated. This calculated value provides a quantitative measure of the surfactant's hydrophilic-lipophilic balance, which in turn predicts its emulsifying capabilities and other surface-active properties. A higher HLB value generally indicates greater water solubility and suitability for oil-in-water emulsions, while a lower HLB value suggests better solubility in oil and utility for water-in-oil emulsions. wikipedia.org
Data Tables
Table 1: Davies' Group Numbers for HLB Calculation of this compound
| Functional Group | Group Type | Davies' Group Number | Number of Groups | Total Contribution |
|---|---|---|---|---|
| -SO₃H (Sulfonate) | Hydrophilic | ~5.0 (estimated) | 1 | 5.0 |
| -COOH (Carboxylic Acid) | Hydrophilic | 2.1 | 1 | 2.1 |
| Phenyl | Lipophilic | -1.662 | 1 | -1.662 |
| -CH₂- (Methylene) | Lipophilic | -0.475 | 11 | -5.225 |
| -CH₃ (Methyl) | Lipophilic | -0.475 | 1 | -0.475 |
Table 2: Calculated HLB Value for this compound
| Parameter | Value |
|---|---|
| Σ (Hydrophilic Group Contributions) | 7.1 |
| Σ (Lipophilic Group Contributions) | -7.362 |
| Calculated HLB (Davies' Method) | 6.738 |
Applications in Materials Science and Engineering
Polymer Chemistry and Bioplastic Precursors
The bifunctional nature of 12-(4-Sulfophenyl)dodecanoic acid, possessing both a carboxylic acid and a sulfonic acid group, suggests its potential as a specialty monomer in polymer synthesis.
While direct research literature on the use of this compound as a primary monomer in polymerization is limited, its structure is analogous to other functionalized fatty acids used in advanced polymer synthesis. Functional polymers are macromolecules engineered with specific chemical groups that impart desired properties and functionalities, such as reactivity, specific affinity, or responsiveness to stimuli.
The presence of the sulfonate group could be leveraged to create ion-containing polymers, or ionomers. These materials often exhibit unique thermal and mechanical properties due to ionic cross-linking. The carboxylic acid group provides a classic site for polymerization reactions like esterification or amidation to form polyesters or polyamides, respectively. Post-polymerization modification is another strategy where polymers are first created and then functional groups are added. manchester.ac.uk In principle, a polymer backbone could be modified to include the sulfophenyl dodecanoic acid moiety, thereby introducing acidic and ionic sites onto the polymer chain. For example, dodecanoic acid itself is a known precursor for polymerization initiators like dilauroyl peroxide. atamanchemicals.com
Bio-based polymers are derived from renewable biomass sources, such as vegetable fats and oils. mdpi.com Fatty acids and their derivatives are key building blocks in the development of more sustainable plastics and elastomers. mdpi.com Research in this area often focuses on converting fatty acids into monomers like diols or dicarboxylic acids, which can then be polymerized. mdpi.comnih.gov For instance, 12-hydroxydodecanoic acid is a known building block for the bioplastic poly(12-hydroxydodecanoate). nih.gov
Although direct application of this compound in this context is not widely documented, its fatty acid backbone makes it a potential, albeit specialized, bio-based monomer. Its incorporation could produce bioplastics with built-in functionality, such as improved dye uptake, moisture absorption, or antistatic properties due to the polar sulfonate group. The development of such functional bioplastics is a growing area of research aimed at replacing petroleum-based plastics in various applications. mdpi.com
Advanced Functional Materials Development
The distinct hydrophobic (alkyl chain) and hydrophilic (acidic heads) regions of this compound make it a prime candidate for creating advanced materials whose properties are dictated by molecular-level organization and surface chemistry.
The amphiphilic character of this compound strongly suggests its ability to form organized structures in solution, such as micelles, vesicles, or other supramolecular assemblies. core.ac.uk This behavior is well-documented for similar molecules like dodecanoic acid (lauric acid) and dodecylbenzenesulfonic acid. mdpi.comncsu.edu Self-assembly is driven by the tendency of the hydrophobic alkyl tails to minimize contact with water, clustering together, while the hydrophilic sulfophenyl and carboxylate headgroups remain exposed to the aqueous environment. mdpi.com
These self-assembled structures can act as nanoreactors or delivery vehicles. The formation and type of aggregate can often be controlled by external stimuli like pH, which alters the ionization state of the carboxylic and sulfonic acid groups. core.ac.uk Such responsive materials are of interest for applications in catalysis, controlled release systems, and formulation science. mdpi.com
Table 1: Structural Features of this compound Driving Self-Assembly
| Structural Feature | Role in Self-Assembly |
| C12 Alkyl Chain | Forms the hydrophobic core of the assembly (e.g., micelle), minimizing contact with water. |
| Phenyl Group | Contributes to the hydrophobic character and can engage in pi-stacking interactions. |
| Sulfonate Group (-SO₃H) | A strongly acidic, polar group that provides a permanent anionic charge (above its pKa) and promotes water solubility of the headgroup. |
| Carboxylate Group (-COOH) | A weakly acidic, polar group whose charge is pH-dependent, allowing for tunable self-assembly. |
The functional groups of this compound make it a promising agent for the surface modification of inorganic materials like metal oxides, silica (B1680970), and nanoparticles. nih.govdirnano.com The carboxylate and sulfonate groups can act as strong anchoring points to bind to the surface of these materials. researchgate.net Once anchored, the long dodecyl chain extends away from the surface, effectively changing the surface properties.
This modification can be used to:
Impart Hydrophobicity: Transform a hydrophilic inorganic surface into a hydrophobic one, which is useful for creating water-repellent coatings or improving the dispersion of inorganic fillers in non-polar polymer matrices.
Provide a Platform for Further Functionalization: The terminal end of the alkyl chain could be further modified, allowing other molecules to be tethered to the surface.
Create Acidic Surfaces: The tethered sulfonate groups can create a strongly acidic surface, which is a strategy used to prepare solid acid catalysts. researchgate.net Research has shown that arenesulfonic acid groups can be successfully grafted onto silica to create such catalysts. researchgate.net
This ability to tailor the interface between inorganic and organic materials is crucial for developing advanced composites, sensors, and catalytic systems. nih.gov
Coordination compounds, consisting of a central metal ion bonded to one or more ligands, have vast applications in catalysis, medicine, and materials science. nih.govmdpi.com this compound possesses two potential binding sites for metal ions: the carboxylate group and the sulfonate group. Both are effective O-donor ligands. core.ac.uk
The molecule could coordinate to a metal center in several ways:
As a monodentate ligand , binding through either the carboxylate or the sulfonate oxygen atoms.
As a bidentate or chelating ligand , where both the carboxylate and sulfonate groups of the same molecule bind to a single metal center, forming a stable ring structure.
As a bridging ligand , where the carboxylate group binds to one metal ion and the sulfonate group binds to another, linking them to form polynuclear complexes or coordination polymers.
The long alkyl chain would influence the solubility of the resulting metal complexes, potentially making them soluble in less polar solvents or imparting amphiphilic properties to the entire complex.
Table 2: Potential Coordination Modes of this compound in Metal Complexes
| Coordination Mode | Description |
| Monodentate (Carboxylate) | The metal ion is bound to one or both oxygen atoms of the -COOH group. |
| Monodentate (Sulfonate) | The metal ion is bound to one or more oxygen atoms of the -SO₃H group. |
| Bidentate (Chelating) | A single metal ion is bound by both the carboxylate and sulfonate groups from the same molecule. |
| Bridging | The ligand links two or more metal centers, with one group binding to each metal. |
Role in Colloid and Interface Engineering
The dual hydrophilic nature of this compound, combined with its long hydrocarbon tail, allows it to act as a highly effective surface-active agent. In colloid and interface engineering, this compound's primary role is to modify the properties of interfaces—such as liquid-liquid, liquid-solid, and air-liquid interfaces—to control the stability and structure of colloidal systems.
The behavior of this acid is analogous to other α-sulfonated fatty acids, where the presence of the sulfonate group significantly influences its surface and micellar properties. Research on related compounds, such as α-sulfonated fatty acid esters, has demonstrated a distinct relationship between the molecular structure and the critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form aggregates called micelles.
Table 1: Critical Micelle Concentration (CMC) of Related Sulfonated Fatty Acid Derivatives
| Compound | Chain Length | Additional Functional Groups | CMC (mM) |
| Sodium Lauryl Sulfate (B86663) | C12 | Sulfate | ~8.2 |
| Sodium α-Sulfo Methyl Laurate | C12 | Ester, Sulfonate | ~3.0 |
| Disodium α-Sulfo Lauric Acid | C12 | Carboxylate, Sulfonate | Varies with pH |
This table presents data for structurally similar compounds to infer the expected behavior of this compound.
The introduction of a sulfonate group, in addition to the carboxylic acid, generally leads to a lower CMC compared to conventional single-headed surfactants of similar chain length. This is attributed to the increased hydrophilicity and the electrostatic repulsion between the head groups, which influences the packing of the molecules at interfaces and within micelles. For this compound, the presence of the phenyl group further modifies its hydrophobic character and potential for π-π stacking interactions, adding another layer of complexity and tunability to its self-assembly.
Detailed research findings on analogous sulfonated surfactants indicate that they are particularly effective in stabilizing emulsions and foams due to their ability to create robust interfacial films. These films can exhibit high surface elasticity and viscosity, which are crucial for preventing the coalescence of droplets or bubbles. The dual anionic nature of this compound (at appropriate pH values where both acidic groups are deprotonated) would be expected to provide strong electrostatic stabilization in colloidal systems.
Furthermore, the unique bola-amphiphile structure of this compound allows for the formation of specialized nanostructures beyond simple spherical micelles. Depending on the concentration, temperature, pH, and ionic strength of the solution, it can self-assemble into vesicles, nanotubes, or lamellar phases. This versatility is highly sought after in materials science for the creation of novel drug delivery systems, templates for nanomaterial synthesis, and advanced coatings.
The study of Langmuir and Langmuir-Blodgett films provides further insight into the interfacial behavior of such molecules. While specific data for this compound is not extensively available, the principles derived from fatty acid and other amphiphile studies are applicable. The molecule would be expected to form stable monolayers at the air-water interface. The orientation and packing of the molecules within this monolayer can be controlled by compressing the film, leading to the formation of highly ordered two-dimensional structures. These ordered monolayers can then be transferred onto solid substrates to create ultra-thin films with tailored surface properties, a technique with applications in electronics, sensors, and biocompatible coatings.
In essence, the role of this compound in colloid and interface engineering is that of a sophisticated molecular tool. Its ability to self-assemble into a variety of structures and to modify interfacial properties makes it a valuable component for the design and fabrication of a wide range of advanced materials.
Environmental Fate and Degradation Pathways of 12 4 Sulfophenyl Dodecanoic Acid
Biodegradation Mechanisms and Microbial Metabolism
The biodegradation of 12-(4-Sulfophenyl)dodecanoic acid is a key process in its removal from aquatic and terrestrial systems. This process is primarily carried out by complex microbial communities where different species work in concert to break down the molecule. nih.gov
Aerobic Degradation
Under aerobic conditions, the biodegradation of linear alkylbenzene sulfonates (LAS) and their resulting sulfophenylcarboxylic acid (SPC) intermediates, such as this compound, is rapid and effective. nih.govwikipedia.org The primary degradation of LAS can exceed 99% in aerobic environments like activated sludge treatment plants and surface waters. nih.govnih.gov The process begins with the terminal oxidation (ω-oxidation) of the alkyl chain, followed by sequential shortening of the chain via β-oxidation. nih.govresearchgate.net This initial phase leads to the formation of a series of SPCs with varying alkyl chain lengths. nih.gov The complete mineralization of these SPCs, which includes the breakdown of the aromatic ring and desulfonation, ultimately follows, resulting in carbon dioxide, water, and inorganic sulfate (B86663). researchgate.netnih.gov Studies in seawater have demonstrated that the degradation of LAS and SPCs is nearly total under aerobic conditions. nih.gov However, the rate of this degradation can be influenced by factors such as temperature, with lower temperatures inhibiting the process. nih.gov
Anaerobic Degradation
For a long time, LAS and its SPC intermediates were considered resistant to biodegradation in the absence of oxygen. wikipedia.orgacs.orgnih.gov High concentrations of these compounds are often found in anaerobic environments like sewage sludge and anoxic sediments. acs.orgacs.org This persistence was attributed to the high concentrations used in lab tests, which can inhibit microbial activity, and the low bioavailability of the compounds due to sorption onto particulate matter. acs.org
However, more recent research has provided clear evidence that anaerobic biodegradation of LAS and SPCs is possible, although it occurs at a much slower rate than aerobic degradation. acs.orgacs.org Studies have reported degradation percentages of up to 79% over 165 days in anoxic marine sediments. acs.org This anaerobic transformation has been observed under both sulfate-reducing and methanogenic conditions. acs.orgnih.gov In some reactor systems, such as upflow anaerobic sludge blanket (UASB) reactors, enhanced bioavailability and subsequent biotransformation of LAS have been achieved, with one study noting 37% biodegradation under thermophilic conditions. nih.govoup.com The degradation pathway under anaerobic conditions is thought to involve fumarate (B1241708) addition to the alkyl chain, a mechanism distinct from the aerobic pathway. acs.org
The complete mineralization of complex molecules like this compound and its parent LAS compounds is rarely accomplished by a single microbial species. Instead, it relies on the metabolic capabilities of diverse microbial consortia. researchgate.netnih.gov Different members of the community specialize in different steps of the degradation pathway, from the initial oxidation of the alkyl chain to the final cleavage of the aromatic ring. nih.gov
Numerous bacterial strains capable of participating in this degradation have been isolated and identified, primarily from environments contaminated with detergents. These are typically Gram-negative, aerobic bacteria. nih.gov Key genera involved in the aerobic degradation of LAS and SPCs include Pseudomonas, Comamonas, Alcaligenes, and Delftia. nih.govscirp.orgasm.orgmdpi.com For instance, strains of Pseudomonas have demonstrated the ability to degrade LAS, with some studies showing that immobilizing the cells can enhance their degradation efficiency compared to free cells. scirp.org Comamonas testosteroni KF-1 has been specifically identified for its ability to mineralize certain SPCs, such as 3-(4-sulfophenyl)butyrate. asm.org
The importance of consortia is highlighted by the fact that some strains can only perform the initial steps of alkyl chain oxidation and desulfonation, while others are specialized in cleaving the aromatic ring or utilizing the short-chain acid end products. nih.gov The effectiveness of these consortia can be influenced by environmental factors; for example, the addition of an inorganic nitrogen source has been shown to increase the rate of LAS degradation by bacterial consortia. mdpi.com While less is known about the specific microbes involved in anaerobic degradation, it is established that microorganisms from anoxic sediments, including denitrifying and sulfate-reducing bacteria, are capable of breaking down these sulfonated compounds. scielo.sa.cracs.orgacs.org
| Microbial Genus | Degradation Condition | Role in Degradation | Reference |
|---|---|---|---|
| Pseudomonas | Aerobic | Initial LAS degradation, alkyl chain oxidation | nih.govscirp.org |
| Comamonas | Aerobic | Mineralization of SPC intermediates | asm.org |
| Alcaligenes | Aerobic | LAS degradation | nih.govmdpi.com |
| Delftia | Aerobic | Degradation of specific SPC isomers | asm.org |
| Micrococcus | Aerobic | LAS degradation as part of a consortium | mdpi.com |
| Denitrifying & Sulfate-Reducing Bacteria | Anaerobic | LAS degradation in anoxic sediments | scielo.sa.cracs.orgacs.org |
The biotransformation of sulfonated compounds like this compound involves a series of specific enzymatic reactions to break down the stable chemical structure. The cleavage of the inert carbon-sulfur (C-S) bond is a critical and often rate-limiting step. nih.gov
In aerobic bacteria, several mechanisms for desulfonation have been identified. d-nb.infooup.comnih.gov A common pathway involves the destabilization of the C-S bond through the addition of an oxygen atom to the carbon attached to the sulfonate group, a reaction typically catalyzed by monooxygenase or dioxygenase enzymes. d-nb.infooup.com This hydroxylation leads to the formation of an unstable intermediate that spontaneously releases the sulfonate group as sulfite (B76179) (SO₃²⁻). d-nb.info For SPCs, the degradation pathway involves enzymes that first modify the carboxylated alkyl chain, followed by desulfonation and cleavage of the benzene (B151609) ring. asm.org
For example, in the degradation of 3-(4-sulfophenyl)butyrate by Comamonas testosteroni KF-1, a key enzymatic step is a Baeyer-Villiger monooxygenation reaction. asm.orgnih.gov The pathway involves the conversion of the SPC to 4-sulfoacetophenone (SAP), which is then acted upon by a specific Baeyer-Villiger monooxygenase (SAPMO). nih.gov This enzyme inserts an oxygen atom to form 4-sulfophenyl acetate (B1210297) (SPAc). nih.gov Subsequently, an esterase enzyme hydrolyzes SPAc to 4-sulfophenol and acetate. nih.gov The resulting 4-sulfophenol undergoes further monooxygenation to 4-sulfocatechol, which is then subject to ring cleavage and desulfonation. asm.org These enzymatic steps are often inducible, meaning the enzymes are produced by the bacteria only in the presence of the specific sulfonate substrate. d-nb.infooup.com
Under anaerobic conditions, the enzymatic mechanisms are different and less understood but are known to involve glycyl radical enzymes (GREs) for C-S bond cleavage through oxygen-sensitive free radical chemistry. nih.gov
The biodegradation of linear alkylbenzene sulfonates (LAS) proceeds through the formation of a complex mixture of sulfophenylcarboxylic acids (SPCs). nih.govnih.gov The initial aerobic attack on the LAS molecule occurs at the end of the alkyl chain (ω-oxidation), which is then shortened by β-oxidation, leading to the formation of SPCs with varying chain lengths, including this compound. nih.govresearchgate.net The presence of C13-SPCs in degradation studies confirms that ω-oxidation is a key initiating step. nih.govnih.gov
These SPCs are transient intermediates that are further degraded by microbial consortia. nih.govasm.org During the degradation of certain SPCs like 3-(4-sulfophenyl)butyrate, other transient intermediates have been identified, such as 4-sulfoacetophenone (SAP) and 4-sulfophenol (SP). asm.org The detection of these metabolites has been crucial in elucidating the complete degradation pathway. asm.org
Ultimately, complete degradation, or mineralization, results in the breakdown of these organic intermediates into simple inorganic compounds. The alkyl chain and the aromatic ring are converted to carbon dioxide (CO₂) and water (H₂O), while the sulfonate group is released as inorganic sulfate (SO₄²⁻). researchgate.netnih.gov The total disappearance of SPCs in various lab and field studies indicates that mineralization is complete under favorable aerobic conditions. nih.govnih.gov In anaerobic systems, benzaldehyde (B42025) has been identified as a potential transformation product during LAS degradation. nih.gov
Photocatalytic Degradation Studies
Beyond biological processes, advanced oxidation processes (AOPs) like photocatalysis offer a chemical route for the degradation of persistent organic pollutants, including sulfonated aromatic compounds. unito.itresearchgate.net
Photocatalytic degradation typically employs a semiconductor material, most commonly titanium dioxide (TiO₂), as a photocatalyst. mdpi.come3s-conferences.org When TiO₂ particles are irradiated with UV light of sufficient energy, an electron is promoted from the valence band to the conduction band, creating a highly reactive electron-hole pair (e⁻/h⁺). unito.it These charge carriers initiate a series of redox reactions.
The positively charged holes (h⁺) are powerful oxidizing agents that can directly oxidize organic molecules adsorbed on the catalyst's surface. More importantly, they can react with water or hydroxide (B78521) ions to generate highly reactive hydroxyl radicals (•OH). researchgate.netresearchgate.net Simultaneously, the electrons (e⁻) in the conduction band can react with dissolved molecular oxygen (O₂) to produce superoxide (B77818) radical anions (O₂•⁻). researchgate.netnih.gov
These reactive oxygen species (ROS)—primarily •OH, O₂•⁻, and other subsequent products like hydroperoxyl radicals and hydrogen peroxide—are non-selective and extremely powerful oxidizing agents. researchgate.netnih.gov They attack the organic pollutant, in this case, this compound, leading to the cleavage of the alkyl chain, desulfonation, and opening of the aromatic ring. researchgate.net This process ultimately leads to the complete mineralization of the organic compound into CO₂, H₂O, and inorganic sulfate. unito.itbohrium.com The efficiency of photocatalysis is dependent on factors such as catalyst loading, pH, and the presence of other substances in the water that might scavenge the ROS. acs.org Studies have shown that this method is effective for the destruction of various aromatic sulfonates. unito.itresearchgate.net
| Reactive Species | Symbol | Generation Mechanism | Reference |
|---|---|---|---|
| Hydroxyl Radical | •OH | Oxidation of H₂O or OH⁻ by photogenerated holes (h⁺) | researchgate.netresearchgate.net |
| Superoxide Radical Anion | O₂•⁻ | Reduction of dissolved O₂ by photogenerated electrons (e⁻) | researchgate.netnih.gov |
| Photogenerated Hole | h⁺ | Electron excitation from valence to conduction band in semiconductor | unito.it |
| Hydrogen Peroxide | H₂O₂ | Further reactions involving superoxide radicals | researchgate.netresearchgate.net |
Factors Influencing Photocatalytic Efficiency (e.g., pH, Catalyst Concentration, Light Intensity)
The efficiency of the photocatalytic degradation of this compound, a linear alkylbenzene sulfonate (LAS), is influenced by several key operational parameters. These factors, including the pH of the solution, the concentration of the photocatalyst, and the intensity of the light source, play a crucial role in the generation of reactive oxygen species and the subsequent breakdown of the pollutant. tshe.orgwho.int
pH: The pH of the aqueous solution is a critical factor in the photocatalytic degradation of anionic surfactants like this compound. tshe.org The surface charge of the photocatalyst, commonly titanium dioxide (TiO2), is significantly affected by the pH. In acidic conditions, the TiO2 surface becomes positively charged, which enhances the adsorption of the anionic sulfonate group of the LAS molecule. tshe.org This increased proximity between the catalyst and the pollutant can lead to a higher degradation rate. Conversely, in alkaline conditions, the catalyst surface becomes negatively charged, leading to electrostatic repulsion of the anionic surfactant and a potential decrease in degradation efficiency. tshe.orgnih.gov Studies on the photocatalytic degradation of LAS have shown that acidic conditions generally favor the degradation process. tshe.orgwho.int For instance, one study found that the fastest degradation of LAS occurred at a lower pH. who.int
Catalyst Concentration: The concentration of the photocatalyst is another vital parameter. An increase in the catalyst dosage generally leads to a higher number of active sites available for photon absorption and the generation of hydroxyl radicals, thereby increasing the degradation rate. who.intscialert.net However, this effect is not limitless. Beyond an optimal concentration, the photocatalytic efficiency may decrease. This is attributed to several factors, including the agglomeration of catalyst particles, which reduces the effective surface area, and increased turbidity of the solution, which can scatter the light and reduce its penetration. scialert.net Research on LAS degradation has demonstrated that an optimal catalyst dosage exists to maximize the removal efficiency. For example, one study on LAS degradation found the maximum degradation was achieved at a TiO2 concentration of 50 mg/L. who.int
Light Intensity: The intensity of the light source directly impacts the rate of photocatalytic degradation. An increase in light intensity generally leads to a higher rate of electron-hole pair formation on the photocatalyst surface, which in turn generates more reactive oxygen species to degrade the organic pollutant. scialert.net However, similar to catalyst concentration, the relationship is not always linear. At very high light intensities, the rate of degradation may level off. This can be due to the saturation of the catalyst surface with photons, where the rate of electron-hole recombination becomes a limiting factor. scialert.net Studies on related compounds have shown that prolonged irradiation time can improve degradation, although the effect may diminish after a certain point as the photocatalyst's ability to generate OH radicals becomes exhausted. scialert.net
The interplay of these factors is complex, and optimizing them is crucial for achieving efficient photocatalytic degradation of this compound in environmental applications.
Table 1: Factors Influencing Photocatalytic Efficiency of Linear Alkylbenzene Sulfonates
| Parameter | Effect on Degradation Efficiency | Optimal Conditions Reported for LAS | Source |
| pH | Degradation is generally more effective in acidic conditions due to enhanced adsorption of the anionic surfactant onto the positively charged catalyst surface. | Lower pH levels (acidic) | tshe.orgwho.int |
| Catalyst Concentration | Efficiency increases with concentration up to an optimal point, beyond which it may decrease due to particle agglomeration and light scattering. | 50 mg/L to 100 mg/L of TiO₂ | tshe.orgwho.int |
| Light Intensity | Higher intensity generally increases the degradation rate by promoting the formation of reactive oxygen species. The effect can plateau at very high intensities. | Prolonged irradiation time (e.g., up to 24 hours) | scialert.net |
Identification and Quantification of Degradation Intermediates
The photocatalytic degradation of this compound proceeds through a series of intermediate products before complete mineralization to carbon dioxide, water, and sulfate ions. tshe.org The degradation process typically initiates with an attack by highly reactive hydroxyl radicals on the molecule.
The primary degradation pathway for linear alkylbenzene sulfonates (LAS) like this compound involves the oxidation of the alkyl chain. researchgate.net This can occur through ω-oxidation, starting from the terminal methyl group, and subsequent β-oxidation, which sequentially shortens the alkyl chain. researchgate.net Another initial step can be the hydroxylation of the benzene ring. researchgate.net
Research on the degradation of similar LAS compounds has identified several key types of intermediates:
Sulfophenyl Carboxylic Acids (SPCs): These are major intermediates formed by the oxidation of the alkyl chain. For this compound, this would lead to a series of shorter-chain sulfophenyl carboxylic acids. researchgate.net
Hydroxylated Derivatives: The addition of hydroxyl groups to the aromatic ring is a common step in the degradation of aromatic compounds. researchgate.net
Short-Chain Aliphatic Acids: As the alkyl chain and the aromatic ring are broken down, various short-chain carboxylic acids are formed before complete mineralization. nih.gov
Benzene Sulfonate and Related Compounds: The breakdown of the parent molecule can lead to the formation of simpler sulfonated aromatic compounds like benzenesulfonic acid and sulfanilic acid. nih.gov
One proposed degradation pathway for a similar compound, benzene sulfonate, involved the formation of intermediates with specific mass-to-charge ratios (m/z), indicating the progressive breakdown of the molecule. tshe.org The complete mineralization of LAS is confirmed by the reduction of Total Organic Carbon (TOC) in the treated solution. researchgate.net
Table 2: Potential Degradation Intermediates of this compound
| Intermediate Type | General Structure / Description | Potential Specific Intermediates | Source |
| Sulfophenyl Carboxylic Acids (SPCs) | Shorter alkyl chain attached to the sulfophenyl group, with a terminal carboxyl group. | 3-(4-sulfophenyl)butyrate | researchgate.net |
| Hydroxylated Aromatics | Hydroxyl group(s) added to the benzene ring. | Hydroxylated sulfophenyl dodecanoic acid | researchgate.net |
| Simpler Sulfonated Aromatics | Breakdown products where the alkyl chain is cleaved. | Benzenesulfonic acid, Sulfanilic acid | nih.gov |
| Aliphatic Carboxylic Acids | Short-chain organic acids resulting from the breakdown of the alkyl chain and aromatic ring. | Acetic acid, Dodecanoic acid | mst.dk |
Environmental Mobility and Distribution in Various Compartments
The environmental mobility and distribution of this compound, as a member of the linear alkylbenzene sulfonate (LAS) family, are governed by its physicochemical properties and interactions with different environmental matrices. industrialchemicals.gov.au LAS are anionic surfactants that are widely used in detergents, leading to their release into wastewater and subsequent distribution in the environment. acs.org
Water: In aqueous environments, this compound is expected to be present primarily in its dissociated anionic form. industrialchemicals.gov.au Its distribution in the water column is influenced by factors such as water flow, salinity, and the presence of wastewater discharge points. nih.govnih.gov Monitoring studies of LAS in coastal areas have shown that concentrations generally decrease with increasing distance from sewage outfalls. acs.orgnih.gov The residence time in the water column affects the relative abundance of different LAS homologues, with a tendency for shorter-chain homologues to remain in the water as the longer-chain ones are more readily sorbed to solids. acs.org
Sediment and Soil: Due to their surfactant nature, LAS, including this compound, have a tendency to partition from the water column to sediment and soil. industrialchemicals.gov.au The sorption is primarily to organic carbon and sludge. industrialchemicals.gov.au The partition coefficient, which indicates the tendency of a substance to sorb, has been observed to increase with the residence time of LAS in the environment, suggesting a slow sorption kinetic. acs.org High concentrations of LAS are often found in sediments near wastewater discharge points. acs.orgoup.com In agricultural soils amended with sewage sludge, LAS can also be present. industrialchemicals.gov.au The mobility of the undissociated form of the related dodecanoic acid in soil is expected to be low. nih.gov
Bioconcentration: While the octanol-water partition coefficient (log Kow) for similar compounds can be high, suggesting a potential for bioaccumulation, the rapid metabolism of these substances in organisms is expected to limit their bioconcentration. regulations.gov A reported bioconcentration factor (BCF) for dodecanoic acid in zebrafish is 255, indicating a high potential for bioconcentration if not metabolized. nih.gov
Computational Chemistry and Theoretical Studies of 12 4 Sulfophenyl Dodecanoic Acid
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful tools to understand the dynamic behavior of 12-(4-sulfophenyl)dodecanoic acid in various environments. These approaches can simulate the molecule's conformation, aggregation behavior, and interactions with other molecules such as water, ions, and other surfactants.
Molecular Mechanics (MM) methods, using force fields like AMBER or CHARMM, can be employed to model the conformational landscape of the dodecanoic acid chain and the orientation of the sulfophenyl headgroup. These simulations can predict the most stable conformations of the molecule in both vacuum and solution.
Molecular Dynamics (MD) simulations can provide a time-resolved understanding of the behavior of this compound molecules. In an aqueous environment, MD simulations can model the process of micellization, where individual surfactant molecules aggregate to form micelles. These simulations can reveal the critical micelle concentration (CMC), the size and shape of the micelles, and the arrangement of the surfactant molecules within them. The hydrophobic dodecyl chains would form the core of the micelle, while the hydrophilic sulfophenyl heads would be exposed to the water.
The following table summarizes the potential applications of molecular modeling and simulation for this compound:
| Simulation Technique | Application for this compound | Potential Insights |
| Molecular Mechanics (MM) | Conformational analysis | Identification of low-energy conformers, bond lengths, and angles. |
| Molecular Dynamics (MD) | Micellization in water | Determination of CMC, micelle size and shape, and surfactant packing. |
| Coarse-Grained MD | Large-scale aggregation | Simulation of the formation of larger aggregates and mesophases. |
| Monte Carlo (MC) | Adsorption at interfaces | Modeling the arrangement of surfactant molecules at air-water or oil-water interfaces. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of this compound.
Density Functional Theory (DFT) is a widely used quantum chemical method that can be applied to calculate a variety of properties for this molecule. mdpi.com For instance, DFT calculations can predict the optimized geometry, Mulliken and Natural Bond Orbital (NBO) atomic charges, and the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and stability. mdpi.com
These calculations can also be used to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound. mdpi.com Furthermore, quantum chemical calculations can elucidate the reaction mechanisms involving this compound, such as its dissociation in water or its interaction with metal ions.
A hypothetical summary of quantum chemical calculation results for this compound is presented below:
| Calculated Property | Method | Predicted Value/Information |
| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Bond lengths, bond angles, and dihedral angles of the most stable conformer. |
| Atomic Charges | Mulliken, NBO | Distribution of electronic charge across the molecule, identifying polar regions. |
| HOMO-LUMO Gap | DFT | Energy difference between HOMO and LUMO, indicating chemical reactivity. |
| IR Spectrum | DFT | Vibrational frequencies and intensities, aiding in spectroscopic identification. |
| pKa | DFT with solvation model | Prediction of the acidity of the sulfonic and carboxylic acid groups. |
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity or a specific property. nih.gov For this compound, computational SAR methods can be used to understand how modifications to its structure would affect its surfactant properties, such as its ability to lower surface tension or its detergency.
Quantitative Structure-Activity Relationship (QSAR) models can be developed by creating a dataset of structurally related surfactant molecules and their experimentally determined properties. nih.gov By using molecular descriptors (e.g., topological indices, electronic properties, and steric parameters) calculated for each molecule, a mathematical model can be built to predict the activity of new, untested compounds.
For example, a QSAR study could investigate how changing the length of the alkyl chain or the position of the sulfonate group on the phenyl ring affects the CMC of the surfactant. This information is crucial for designing new surfactants with tailored properties for specific applications.
Predictive Modeling for Environmental Behavior and Fate
The environmental fate of a chemical is of significant concern. Predictive modeling can be used to estimate the environmental distribution and persistence of this compound. nih.gov
Multimedia environmental fate models can simulate the partitioning of the compound between different environmental compartments, such as water, soil, air, and sediment. nih.gov These models use physicochemical properties of the molecule, such as its octanol-water partition coefficient (logP), water solubility, and vapor pressure, as input. While experimental data is preferred, these parameters can also be estimated using computational methods if they are not available.
For a surfactant like this compound, its amphiphilic nature will govern its environmental distribution. The hydrophobic tail will tend to associate with organic matter in soil and sediment, while the hydrophilic head will favor the aqueous phase. Predictive models can help to quantify this distribution and estimate the potential for bioaccumulation and long-range transport. nih.gov
Design of Novel Derivatives through Computational Screening
Computational screening is a powerful approach for the rational design of new molecules with improved properties. nih.gov By starting with the structure of this compound, a virtual library of novel derivatives can be generated by systematically modifying its structure.
For instance, different functional groups could be introduced to the alkyl chain or the phenyl ring. These virtual compounds can then be rapidly screened using the computational methods described above (molecular modeling, quantum chemistry, QSAR) to predict their properties. researchgate.net This in silico screening allows for the identification of promising candidates for synthesis and experimental testing, significantly accelerating the discovery process for new surfactants with enhanced performance or improved environmental profiles.
The following table outlines a hypothetical computational screening workflow for designing novel derivatives of this compound:
| Step | Method | Objective |
| 1. Library Generation | Combinatorial chemistry software | Create a virtual library of derivatives with varied alkyl chain lengths, branching, and headgroup modifications. |
| 2. Property Prediction | QSAR, Molecular Modeling | Predict key surfactant properties (e.g., CMC, surface tension reduction) and environmental parameters (e.g., biodegradability). |
| 3. Filtering and Ranking | Multi-parameter optimization | Select candidate molecules that meet predefined performance and environmental criteria. |
| 4. Detailed Analysis | Quantum Chemical Calculations | Perform in-depth analysis of the electronic structure and reactivity of the most promising candidates. |
| 5. Synthesis Prioritization | Identify a small set of high-potential derivatives for experimental synthesis and validation. |
Future Research Directions and Emerging Trends
Development of Sustainable and Economically Viable Synthetic Routes
The future of 12-(4-sulfophenyl)dodecanoic acid and similar sulfonated fatty acids hinges on the development of green and cost-effective production methods. Current industrial syntheses often rely on harsh chemicals and energy-intensive processes. d-nb.infonih.gov Future research will likely focus on several key areas to address these challenges:
Bio-based Feedstocks: Utilizing renewable resources like fatty acids from plant oils and other bio-based materials as starting points can significantly reduce the environmental footprint of production. bohrium.com The use of feedstocks like palm fatty acid distillate (PFAD) is already being explored for producing related compounds. mdpi.com
Enzymatic Catalysis: Biocatalysts, such as lipases, offer a highly selective and environmentally benign alternative to traditional chemical catalysts for esterification and other key reaction steps. d-nb.infonih.gov
Heterogeneous Catalysis: The development of solid acid catalysts, including sulfonated carbons derived from biomass, presents a promising avenue for creating reusable and efficient catalytic systems. bohrium.commdpi.comresearchgate.netosti.govosti.govfrontiersin.org These catalysts can simplify purification processes and reduce waste. researchgate.netosti.gov Research into optimizing catalyst properties, such as acid density and porosity, will be crucial. mdpi.comresearchgate.net
Process Intensification: Techniques like microwave-assisted synthesis can accelerate reaction rates and improve energy efficiency, leading to more economical production processes. frontiersin.org
| Catalyst Type | Feedstock/Precursor | Key Advantages |
| Enzymatic (e.g., Lipases) | Fatty Acids, Amino Alcohols | High selectivity, mild reaction conditions. d-nb.infonih.gov |
| Sulfonated Carbon | Biomass (e.g., palm kernel shell, bamboo, orange peels) | Environmentally friendly, reusable, high catalytic activity. bohrium.commdpi.comresearchgate.netfrontiersin.org |
| Ionic Liquids | Various organic precursors | Can combine high activity with easy separation and recyclability. mdpi.com |
Exploration of Novel Material Science Applications in Emerging Technologies
The amphiphilic nature of this compound makes it a versatile building block for a wide range of advanced materials. Emerging trends in this area include:
Advanced Polymers and Composites: The incorporation of sulfonated fatty acids into polymer structures can impart unique properties, such as improved thermal stability and biocompatibility. mdpi.com Research into sulfur-containing polymers derived from fatty acids is an active area with potential applications in tissue engineering and bone grafting. mdpi.com
Nanomaterials Synthesis: Functional surfactants play a critical role in directing the self-assembly of nanoparticles into ultrathin nanoarchitectures with enhanced electrocatalytic properties. rsc.org The specific interactions of sulfonated surfactants can be harnessed to control the growth and morphology of metallic nanosheets for applications in fuel cells and other energy conversion technologies. rsc.org
Smart Coatings and Interfaces: Janus particles, which have two distinct faces with different chemical properties, are being explored for creating functional coatings with applications in areas like anti-icing and antifouling surfaces. acs.org While not directly this compound, the principles of using amphiphilic molecules to create such advanced materials are highly relevant.
Advanced Bioremediation and Environmental Engineering Strategies for Contaminant Removal
Surfactants, including sulfonated compounds, can be both environmental contaminants and tools for remediation. Future research will likely explore both sides of this coin:
Degradation of Recalcitrant Surfactants: While many surfactants are biodegradable, some, like linear alkylbenzene sulfonates (a related class of compounds), can be persistent in the environment. tandfonline.comresearchgate.net Advanced Oxidation Processes (AOPs), which utilize highly reactive species like hydroxyl and sulfate (B86663) radicals, are effective for degrading these recalcitrant surfactants. tandfonline.comresearchgate.netresearchgate.netscispace.comdeswater.com Research will continue to optimize AOPs, including combinations of ozone, hydrogen peroxide, and UV light, for the efficient removal of sulfonated surfactants from wastewater. tandfonline.comresearchgate.netresearchgate.net
Surfactant-Enhanced Remediation: The ability of surfactants to form micelles and reduce interfacial tension can be harnessed to improve the removal of other pollutants from soil and water. Future work could investigate the use of this compound and similar compounds to enhance the bioavailability and subsequent degradation of hydrophobic organic contaminants.
| Remediation Strategy | Target Pollutants | Mechanism |
| Advanced Oxidation Processes (AOPs) | Recalcitrant surfactants (e.g., linear alkylbenzene sulfonates) | Generation of highly reactive radicals (•OH, SO4•−) to break down pollutants. tandfonline.comresearchgate.netresearchgate.net |
| Surfactant-Enhanced Bioremediation | Hydrophobic organic compounds | Increased solubility and bioavailability of pollutants for microbial degradation. |
Integration of Multiscale Computational Approaches for Complex System Analysis
Computational modeling is becoming an indispensable tool for understanding and predicting the behavior of complex chemical systems. For this compound, multiscale computational approaches can provide insights that are difficult to obtain through experiments alone:
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the self-assembly of surfactant molecules into micelles and other aggregates at the atomic level. nih.govnih.goviphy.ac.cn These simulations can reveal how factors like temperature, concentration, and the presence of other molecules influence the structure and dynamics of these assemblies. nih.gov
Density Functional Theory (DFT): DFT calculations can provide detailed information about the electronic structure and interactions of individual molecules, which can then be used to parameterize larger-scale models. acs.org
Coarse-Graining and Mesoscale Modeling: To study larger systems and longer timescales, coarse-grained models that group atoms into larger "beads" can be employed. nih.gov This approach allows for the simulation of phenomena like the formation of supramolecular gels and the interaction of surfactants with surfaces. mdpi.com
The integration of these different computational scales, from the quantum mechanical level to the macroscopic level, will be crucial for designing new materials and processes based on sulfonated fatty acids. harvard.edu
Interdisciplinary Research at the Interface of Sulfonated Fatty Acid Chemistry and Advanced Applications
The full potential of this compound will be realized through collaborations that bridge traditional scientific disciplines. Key areas for interdisciplinary research include:
Chemistry and Biology: The interaction of sulfonated fatty acids with biological systems is of great interest. For example, the sulfonate group is found in biologically important molecules like taurine. diva-portal.org Research at the interface of chemistry and biology could lead to new biomaterials and a better understanding of the biocompatibility of these compounds. mdpi.com
Materials Science and Engineering: The development of new materials for applications in energy, electronics, and medicine will require close collaboration between chemists who synthesize new molecules and engineers who design and test devices.
Environmental Science and Chemical Engineering: Tackling environmental challenges related to surfactants requires a combined understanding of their fate and transport in the environment, as well as the engineering principles needed to develop effective remediation technologies.
Future breakthroughs will likely emerge from research that embraces the complexity of these systems and draws on expertise from multiple fields. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
